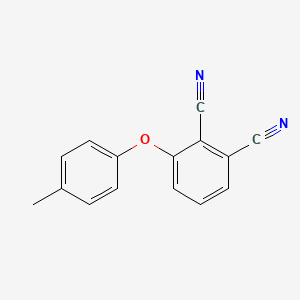
3-(对甲苯氧基)邻苯二甲腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(p-Tolyloxy)phthalonitrile is an organic compound with the molecular formula C15H10N2O. It is a derivative of phthalonitrile, where a p-tolyloxy group is attached to the third position of the phthalonitrile ring. This compound is known for its applications in the synthesis of high-performance polymers and resins, particularly phthalonitrile resins, which are valued for their thermal stability and mechanical properties.
科学研究应用
3-(p-Tolyloxy)phthalonitrile has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of phthalonitrile resins, which are known for their high thermal stability and mechanical strength.
Biology and Medicine:
Industry: The compound is used in the production of high-performance materials, such as coatings, adhesives, and composites, due to its excellent thermal and mechanical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Tolyloxy)phthalonitrile typically involves the nucleophilic aromatic substitution reaction of 3-nitrophthalonitrile with p-cresol. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution, resulting in the formation of 3-(p-Tolyloxy)phthalonitrile.
Industrial Production Methods: Industrial production of 3-(p-Tolyloxy)phthalonitrile follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques to meet industrial standards.
化学反应分析
Types of Reactions: 3-(p-Tolyloxy)phthalonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrile groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium carbonate and solvents like dimethylformamide are commonly used.
Oxidation and Reduction: Specific oxidizing or reducing agents, depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted phthalonitrile derivatives.
作用机制
The mechanism of action of 3-(p-Tolyloxy)phthalonitrile primarily involves its reactivity towards nucleophiles. The nitrile groups in the compound can undergo nucleophilic addition reactions, leading to the formation of various intermediates. These intermediates can further react to form stable products, contributing to the compound’s utility in polymer synthesis.
相似化合物的比较
- 3-(4-Methylphenoxy)phthalonitrile
- 4-(4-Aminophenoxy)phthalonitrile
- 4,4’-(1,3-Phenylenebis(oxy))diphthalonitrile
Uniqueness: 3-(p-Tolyloxy)phthalonitrile is unique due to the presence of the p-tolyloxy group, which imparts specific reactivity and properties to the compound. This makes it particularly suitable for the synthesis of high-performance phthalonitrile resins, which are not easily achievable with other similar compounds.
属性
IUPAC Name |
3-(4-methylphenoxy)benzene-1,2-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O/c1-11-5-7-13(8-6-11)18-15-4-2-3-12(9-16)14(15)10-17/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJERBWBJRZDWHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC(=C2C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652130 |
Source


|
| Record name | 3-(4-Methylphenoxy)benzene-1,2-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116965-13-0 |
Source


|
| Record name | 3-(4-Methylphenoxy)benzene-1,2-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B571634.png)
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B571635.png)
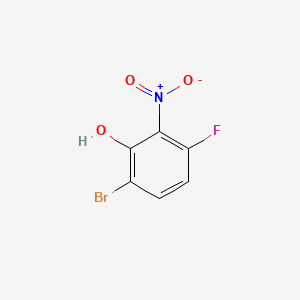
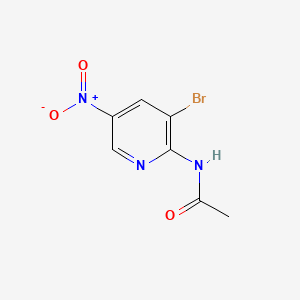
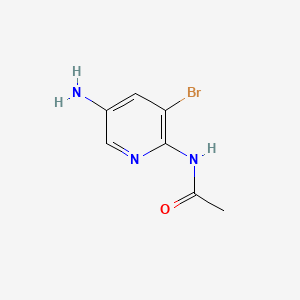

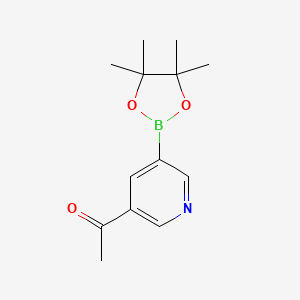
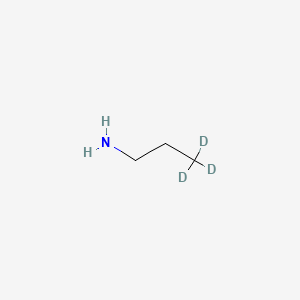
![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate](/img/structure/B571649.png)
![6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B571652.png)
![Benzo[d]thiazole-7-carboxylic acid](/img/structure/B571653.png)
